Cas no 1248614-84-7 (2-(3-Aminopyrrolidin-1-yl)acetonitrile)

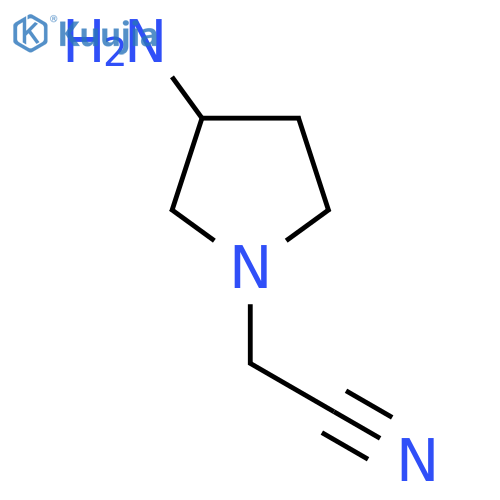

1248614-84-7 structure

商品名:2-(3-Aminopyrrolidin-1-yl)acetonitrile

CAS番号:1248614-84-7

MF:C6H11N3

メガワット:125.171640634537

CID:4773007

2-(3-Aminopyrrolidin-1-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-aminopyrrolidin-1-yl)acetonitrile

- 2-(3-Aminopyrrolidin-1-yl)acetonitrile

-

- インチ: 1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2

- InChIKey: HOGFIROOXYDQPP-UHFFFAOYSA-N

- ほほえんだ: N1(CC#N)CCC(C1)N

計算された属性

- せいみつぶんしりょう: 125.095297364 g/mol

- どういたいしつりょう: 125.095297364 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 125.17

- トポロジー分子極性表面積: 53

- 疎水性パラメータ計算基準値(XlogP): -0.7

2-(3-Aminopyrrolidin-1-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-2733-10g |

2-(3-aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 95%+ | 10g |

$2827.0 | 2023-09-07 | |

| TRC | A171021-10mg |

2-(3-Aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 10mg |

$ 546.00 | 2023-04-19 | ||

| Life Chemicals | F1907-2733-1g |

2-(3-aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 95%+ | 1g |

$673.0 | 2023-09-07 | |

| TRC | A171021-100mg |

2-(3-Aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 100mg |

$ 155.00 | 2021-05-07 | ||

| TRC | A171021-1g |

2-(3-Aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 1g |

$ 925.00 | 2021-05-07 | ||

| TRC | A171021-500mg |

2-(3-Aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 500mg |

$ 615.00 | 2021-05-07 | ||

| TRC | A171021-25mg |

2-(3-Aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 25mg |

$ 1206.00 | 2023-04-19 | ||

| Life Chemicals | F1907-2733-5g |

2-(3-aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 95%+ | 5g |

$2019.0 | 2023-09-07 | |

| Life Chemicals | F1907-2733-0.5g |

2-(3-aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 95%+ | 0.5g |

$639.0 | 2023-09-07 | |

| Life Chemicals | F1907-2733-0.25g |

2-(3-aminopyrrolidin-1-yl)acetonitrile |

1248614-84-7 | 95%+ | 0.25g |

$607.0 | 2023-09-07 |

2-(3-Aminopyrrolidin-1-yl)acetonitrile 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1248614-84-7 (2-(3-Aminopyrrolidin-1-yl)acetonitrile) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量